molecular formula C15H22O3 B1219432 Dihydroilludin M CAS No. 34338-99-3

Dihydroilludin M

Cat. No. B1219432
CAS RN: 34338-99-3
M. Wt: 250.33 g/mol
InChI Key: MBTBAQPUVNSQEB-BZPMIXESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dihydroilludin M is a natural product found in Granulobasidium vellereum and Omphalotus illudens with data available.

Scientific Research Applications

Biological Activities and Cytotoxicity

Dihydroilludin M, derived from the fungus Granulobasidium vellereum, has been extensively studied for its cytotoxic properties. Research has shown that while some related compounds exhibit potent cytotoxic activity, dihydroilludin M itself demonstrates moderate effects at high concentrations. This suggests its potential use in studying tumor cell responses and chemical reactivity in biomedical research (Nord, Menkis, & Broberg, 2015).

Versatility in Pharmacological Applications

Dihydroilludin M, as a member of the broader class of dihydrochalcones, shows promise in various pharmacological applications. Dihydrochalcones, including dihydroilludin M, possess antioxidant, anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties. These multifactorial pharmacological effects indicate a potential for development into therapeutic drugs. The research emphasizes the need for further study and development of these compounds (Stompor, Broda, & Bajek-Bil, 2019).

Potential in Nanocatalytic Medicine

Although not directly related to dihydroilludin M, the field of nanocatalytic medicine, involving nanocatalysts like nanozymes and photocatalysts, has shown significant growth. This emerging field, where catalysis meets medicine, could provide insights into how molecules like dihydroilludin M could be used in new therapeutic modalities, highlighting the need for further exploration in this area (Yang, Chen, & Shi, 2019).

Use in Volatilomics

The study of volatiles from biological samples, known as 'volatilomics', has become increasingly relevant in plant analysis and environmental research. The advancements in this field could offer new methodologies to analyze and understand the volatile properties of compounds like dihydroilludin M (Majchrzak, Wojnowski, Rutkowska, & Wasik, 2020).

properties

CAS RN

34338-99-3

Product Name

Dihydroilludin M

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

(1S,4R,5R)-2,2,5,7-tetramethylspiro[1,4-dihydroindene-6,1'-cyclopropane]-1,4,5-triol

InChI

InChI=1S/C15H22O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,11-12,16-18H,5-6H2,1-4H3/t11-,12-,14+/m1/s1

InChI Key

MBTBAQPUVNSQEB-BZPMIXESSA-N

Isomeric SMILES

CC1=C2[C@H](C(C=C2[C@H]([C@](C13CC3)(C)O)O)(C)C)O

SMILES

CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O

Canonical SMILES

CC1=C2C(C(C=C2C(C(C13CC3)(C)O)O)(C)C)O

synonyms

dihydroilludin M

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydroilludin M
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Dihydroilludin M
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Dihydroilludin M
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Dihydroilludin M
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Dihydroilludin M
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Dihydroilludin M

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